Momordin IIa
Overview
Description
Momordin IIa is a triterpenoid saponin derived from the plant Momordica cochinchinensisThese compounds are known for their diverse biological activities and are commonly found in various medicinal plants .
Scientific Research Applications
Momordin IIa has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
Momordin IIa, also known as “methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylate”, is a natural triterpenoid saponin . This compound has been found to have significant biofunctional effects .
Target of Action
Related compounds such as momordin ic have been shown to interact with hepatocellular carcinoma hepg2 cells .
Mode of Action
This process involves DNA fragmentation, caspase-3 activation, and PARP cleavage .
Biochemical Pathways
Momordin Ic, a related compound, has been shown to induce apoptosis through oxidative stress-regulated mitochondrial dysfunction involving the MAPK and PI3K-mediated iNOS and HO-1 pathways . It triggers reactive oxygen species (ROS) production, collapse of mitochondrial membrane potential, cytochrome c release, down-regulation of Bcl-2, and up-regulation of Bax expression .
Pharmacokinetics
It is known that related compounds like momordin ic can inhibit elevated ethanol levels in rats .
Result of Action
Related compounds like momordin ic have been shown to induce apoptosis in human hepatocellular carcinoma hepg2 cells .
Action Environment
The gastrointestinal tract is an important action site of saponins, including this compound . Environmental factors such as diet and gut microbiota may influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Momordin IIa plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in the metabolic pathways of triterpene saponins. These interactions often involve glycosylation processes, where the compound acts as a glycosylated derivative of triterpene sapogenins . The nature of these interactions typically involves the modification of enzyme activity, either through inhibition or activation, which can influence various metabolic processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have indicated that this compound can inhibit the proliferation of certain cancer cells by inducing apoptosis and affecting the expression of genes involved in cell cycle regulation . Additionally, it has been observed to modulate inflammatory responses in immune cells, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been found to inhibit the activity of certain enzymes involved in the synthesis of inflammatory mediators . This inhibition can lead to a reduction in inflammation and other related cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to triterpene saponins. It interacts with enzymes such as glycosyltransferases and hydrolases, which play crucial roles in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Momordin IIa typically involves the extraction of triterpene saponins from the roots of Momordica cochinchinensis. The process includes several steps such as solvent extraction, purification, and crystallization. The reaction conditions often involve the use of methanol as a solvent and various chromatographic techniques for purification .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes:
Harvesting: Collecting the roots of Momordica cochinchinensis.
Extraction: Using solvents like methanol or ethanol to extract the saponins.
Purification: Employing chromatographic techniques to isolate this compound.
Crystallization: Crystallizing the compound to obtain it in pure form
Chemical Reactions Analysis
Types of Reactions: Momordin IIa undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form different triterpenoid derivatives.
Substitution: Undergoes substitution reactions where functional groups are replaced
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves reagents like halogens or alkylating agents under controlled conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Comparison with Similar Compounds
Momordin Ic: Another triterpenoid saponin with similar biological activities.
Oleanolic Acid: A triterpenoid compound with anti-inflammatory and anticancer properties.
Senegasaponins: Triterpenoid saponins with diverse biological effects
Uniqueness of Momordin IIa: this compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. Its unique glycosylation pattern also contributes to its specific biological activities .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Momordin IIa can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Momordica charantia fruit extract", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Ethyl acetate", "Hexane", "Methanesulfonic acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Extract Momordica charantia fruit and dissolve in methanol", "Extract with chloroform to obtain a chloroform extract", "Add sodium hydroxide to the chloroform extract and shake vigorously", "Acidify the mixture with hydrochloric acid to obtain a precipitate", "Filter the precipitate and wash with water", "Dissolve the precipitate in acetic anhydride and add sodium acetate", "Heat the mixture and cool to obtain a solid", "Extract the solid with ethyl acetate and wash with water", "Dry the ethyl acetate extract with sodium sulfate", "Concentrate the extract and dissolve in hexane", "Add methanesulfonic acid and heat to obtain a precipitate", "Filter the precipitate and wash with water", "Dissolve the precipitate in sodium bicarbonate and extract with ethyl acetate", "Wash the ethyl acetate extract with water and dry with sodium sulfate", "Concentrate the extract and dissolve in chloroform", "Add sodium chloride and water to the chloroform solution", "Separate the layers and dry the chloroform layer with sodium sulfate", "Concentrate the chloroform layer to obtain Momordin IIa" ] } | |
CAS No. |
95851-50-6 |
Molecular Formula |
C48H76O18 |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3/t23-,24-,25+,26-,27+,28-,29-,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |
InChI Key |
JYARCYFXDPRTFI-LFBPAFKNSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
melting_point |
247-249°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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